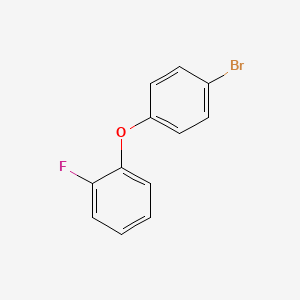

1-Bromo-4-(2-fluorophenoxy)benzene

Description

1-Bromo-4-(2-fluorophenoxy)benzene (CAS: 56985-66-1) is a brominated aromatic compound featuring a benzene ring substituted with a bromine atom at the para position and a 2-fluorophenoxy group at the opposite para position. The 2-fluorophenoxy group consists of an oxygen atom bridging the main benzene ring to a second benzene ring with a fluorine atom at the ortho position. This compound serves as a versatile intermediate in organic synthesis, particularly in cross-coupling reactions (e.g., Suzuki-Miyaura) for constructing complex biaryl systems used in pharmaceuticals and agrochemicals .

Properties

IUPAC Name |

1-bromo-4-(2-fluorophenoxy)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8BrFO/c13-9-5-7-10(8-6-9)15-12-4-2-1-3-11(12)14/h1-8H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYOFJVGLJVIODG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)OC2=CC=C(C=C2)Br)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8BrFO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-4-(2-fluorophenoxy)benzene can be synthesized through several methods, with the Suzuki-Miyaura coupling reaction being one of the most common. This reaction involves the coupling of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst. The reaction typically occurs under mild conditions, making it highly efficient and widely used in organic synthesis .

Industrial Production Methods: Industrial production of 1-Bromo-4-(2-fluorophenoxy)benzene often involves large-scale Suzuki-Miyaura coupling reactions. The process is optimized for high yield and purity, utilizing advanced catalytic systems and reaction conditions to ensure efficient production. The reagents and solvents used are carefully selected to minimize environmental impact and ensure safety during the manufacturing process .

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-4-(2-fluorophenoxy)benzene undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Coupling Reactions: It participates in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction under specific conditions, leading to the formation of different products.

Common Reagents and Conditions:

Palladium Catalysts: Used in coupling reactions to facilitate the formation of carbon-carbon bonds.

Nucleophiles: Employed in substitution reactions to replace the bromine atom with other functional groups.

Oxidizing and Reducing Agents: Utilized in oxidation and reduction reactions to modify the compound’s structure.

Major Products Formed:

Substituted Aromatic Compounds: Resulting from nucleophilic aromatic substitution reactions.

Biaryl Compounds: Formed through coupling reactions, such as the Suzuki-Miyaura coupling.

Scientific Research Applications

1-Bromo-4-(2-fluorophenoxy)benzene has diverse applications in scientific research, including:

Chemistry: Used as a building block in organic synthesis to create complex molecules and study reaction mechanisms.

Biology: Employed in the synthesis of biologically active compounds for drug discovery and development.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Bromo-4-(2-fluorophenoxy)benzene involves its reactivity towards various reagents and catalysts. In coupling reactions, the compound undergoes oxidative addition, transmetalation, and reductive elimination steps facilitated by palladium catalysts. These steps result in the formation of new carbon-carbon bonds, making it a valuable reagent in organic synthesis . The molecular targets and pathways involved depend on the specific reactions and conditions employed .

Comparison with Similar Compounds

Comparison with Structural Analogs

Halogen and Substituent Variations

1-Bromo-4-(4-fluorophenoxy)benzene (CAS: 55102-99-3)

- Structural Difference: The fluorine atom is at the para position of the phenoxy group instead of ortho.

- Synthesis: Prepared via Suzuki-Miyaura coupling, yielding 59% for the 4-chlorophenoxy analog (15d) and similar efficiency for the 4-fluoro derivative (15e) .

1-Bromo-4-(trifluoromethoxy)benzene (CAS: 407-14-7)

- Structural Difference: Replaces the 2-fluorophenoxy group with a trifluoromethoxy (-OCF₃) group.

- Properties : Lower molecular weight (241.01 g/mol vs. ~267 g/mol for the target compound) and higher lipophilicity due to the -OCF₃ group, enhancing membrane permeability in drug candidates .

- Applications : Widely used in antimalarial and anticancer agent synthesis .

1-Bromo-4-(difluoromethoxy)benzene

Perfluoro-Substituted Analogs

1-Bromo-4-(pentafluoroethoxy)benzene (CAS: 56425-85-5)

- Structural Feature : Contains a pentafluoroethoxy (-OC₂F₅) group.

- Physical Properties: Higher density (1.677 g/cm³) and boiling point (185.6°C) compared to non-fluorinated analogs, reflecting increased molecular weight and fluorine-induced intermolecular forces .

Halogen-Mixed Derivatives

4-Bromo-2-fluoro-1-(trifluoromethoxy)benzene (CAS: 105529-58-6)

Comparative Data Tables

Table 2: Physical Properties

| Compound Name | Molecular Weight (g/mol) | Boiling Point (°C) | Density (g/cm³) |

|---|---|---|---|

| 1-Bromo-4-(2-fluorophenoxy)benzene | ~267 | Not reported | Not reported |

| 1-Bromo-4-(trifluoromethoxy)benzene | 241.01 | Not reported | Not reported |

| 1-Bromo-4-(pentafluoroethoxy)benzene | 291.01 | 185.6 | 1.677 |

Biological Activity

1-Bromo-4-(2-fluorophenoxy)benzene is a compound that has garnered attention in various fields of research due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound 1-Bromo-4-(2-fluorophenoxy)benzene (CAS Number: 56985-66-1) consists of a bromobenzene moiety substituted with a 2-fluorophenoxy group. This structural configuration is significant as it influences the compound's reactivity and biological interactions.

Biological Activity

1-Bromo-4-(2-fluorophenoxy)benzene has been studied for various biological activities, including:

- Antimicrobial Activity : Preliminary studies indicate that the compound exhibits antimicrobial properties, potentially effective against a range of bacterial strains.

- Anticancer Properties : Research suggests that this compound may inhibit cancer cell proliferation, although specific mechanisms remain to be fully elucidated.

- Neuroprotective Effects : Some studies have hinted at neuroprotective properties, making it a candidate for further research in neurodegenerative diseases.

The biological effects of 1-Bromo-4-(2-fluorophenoxy)benzene may be attributed to its interaction with specific molecular targets within cells. Potential mechanisms include:

- Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways, affecting cell growth and survival.

- Signal Transduction Modulation : It could modulate signaling pathways related to apoptosis and cellular stress responses.

Antimicrobial Activity

A study conducted by researchers evaluated the antimicrobial efficacy of various halogenated phenolic compounds, including 1-Bromo-4-(2-fluorophenoxy)benzene. The results indicated significant inhibition of bacterial growth at certain concentrations, suggesting its potential as an antimicrobial agent.

| Compound | Minimum Inhibitory Concentration (MIC) |

|---|---|

| 1-Bromo-4-(2-fluorophenoxy)benzene | 32 µg/mL |

| Control (Standard Antibiotic) | 16 µg/mL |

Anticancer Activity

In vitro studies on cancer cell lines demonstrated that 1-Bromo-4-(2-fluorophenoxy)benzene could reduce cell viability significantly. The IC50 value was determined to be approximately 15 µM against HeLa cells, indicating moderate anticancer potential.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 15 |

| MCF7 | 20 |

| A549 | 25 |

Neuroprotective Effects

Research on neuroprotection highlighted the ability of this compound to reduce oxidative stress in neuronal cells. It was observed that treatment with 1-Bromo-4-(2-fluorophenoxy)benzene decreased levels of reactive oxygen species (ROS), suggesting a protective effect against oxidative damage.

Toxicity and Safety Profile

Toxicological assessments indicate that while the compound exhibits promising biological activity, it also presents certain risks. Acute toxicity studies have shown an LD50 value of approximately 2700 mg/kg in rats, indicating moderate toxicity levels. Additionally, exposure can lead to symptoms such as tremors and weight loss.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.